molecular formula C12H20ClF3N2O2 B13576216 rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride

rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride

Cat. No.: B13576216
M. Wt: 316.75 g/mol
InChI Key: KWYZNYINRVWPDF-OVWFGBMUSA-N
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Description

rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride is a bicyclic carbamate derivative characterized by a 3-azabicyclo[3.2.0]heptane core substituted with a trifluoromethyl group. The tert-butyl carbamate moiety and hydrochloride salt enhance its stability and solubility, making it a candidate for pharmaceutical applications.

Properties

Molecular Formula

C12H20ClF3N2O2

Molecular Weight

316.75 g/mol

IUPAC Name

tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate;hydrochloride

InChI

InChI=1S/C12H19F3N2O2.ClH/c1-10(2,3)19-9(18)17-11-4-7(12(13,14)15)8(11)5-16-6-11;/h7-8,16H,4-6H2,1-3H3,(H,17,18);1H/t7-,8+,11-;/m0./s1

InChI Key

KWYZNYINRVWPDF-OVWFGBMUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally proceeds via:

  • Construction of the azabicyclic core through cyclization reactions.
  • Introduction of the trifluoromethyl group at the appropriate position.
  • Formation of the carbamate linkage with tert-butyl protection.
  • Final salt formation with hydrochloric acid to yield the hydrochloride salt.

This multi-step approach ensures stereochemical control and functional group compatibility, critical for bioactivity.

Stepwise Synthetic Route

Synthesis of the Azabicyclic Core

The core structure, 3-azabicyclo[3.2.0]heptane, is typically synthesized via intramolecular cyclization of suitable amino alcohol precursors. A common approach involves:

  • Starting from a cyclohexene derivative bearing amino and hydroxyl functionalities.
  • Performing a cyclization under acidic or basic conditions to form the bicyclic amine.

For example, a reductive amination of a cyclohexanone derivative with ammonia or primary amines, followed by cyclization, is a prevalent method.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 6-position can be introduced via:

  • Electrophilic trifluoromethylation using reagents like Togni's reagent or Umemoto's reagent, which facilitate the addition of CF₃ groups to activated aromatic or aliphatic positions.
  • Alternatively, nucleophilic trifluoromethylation of suitable intermediates using reagents such as trifluoromethyl zinc or trifluoromethyl copper complexes.

The choice depends on the substrate's electronic properties and the desired stereochemistry.

Formation of the Carbamate Linkage

The carbamate is typically synthesized by:

  • Reacting the amine group of the azabicyclic core with tert-butyl chloroformate (Boc anhydride or Boc-Cl) in the presence of a base like triethylamine.
  • This step introduces the tert-butyl carbamate protecting group, which stabilizes the amine and facilitates subsequent reactions.
Salt Formation

The final step involves:

  • Treating the carbamate with hydrochloric acid, often in an organic solvent like dichloromethane or ethyl acetate, to generate the hydrochloride salt.
  • This enhances compound stability and solubility for biological testing.

Specific Synthetic Protocols from Literature and Patents

Patent WO2020005877A1 (Heteroaryl Compounds for Treating Huntington's Disease)

This patent describes synthetic routes for heteroaryl compounds similar in structure, emphasizing:

  • Cyclization of amino alcohol precursors.
  • Use of trifluoromethylating agents for CF₃ group introduction.
  • Carbamate formation via reaction with tert-butyl chloroformate.
  • Purification and salt formation steps.

The process involves:

Step Reagents & Conditions Purpose
Cyclization Acidic or basic conditions Form azabicyclic core
CF₃ addition Togni's reagent or similar Introduce trifluoromethyl group
Carbamate formation tert-Butyl chloroformate, base Protect amine as tert-butyl carbamate
Salt formation HCl in suitable solvent Generate hydrochloride salt

Literature Data on Synthesis of Similar Bicyclic Amines

Research articles detail the synthesis of azabicyclic compounds via intramolecular cyclizations and selective trifluoromethylation . These methods often involve:

  • Starting from cyclohexene derivatives with amino functionalities.
  • Employing radical or electrophilic trifluoromethylation reagents.
  • Using Boc protection strategies for amines.

Data Tables Summarizing Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield (%) References
Cyclization of amino alcohol Acidic or basic conditions Toluene, ethanol 80–120°C 60–85 ,
Trifluoromethylation Togni's reagent DCM or acetonitrile -20°C to room temp 70–90 ,
Carbamate formation tert-Butyl chloroformate DCM 0–25°C 75–95 ,
Salt formation HCl in ethyl acetate Room temp Quantitative - ,

Notes on Stereochemical Control

Achieving the stereochemistry (1R,5S,6S) requires:

Advanced asymmetric synthesis techniques, such as chiral catalysts or auxiliaries, are often employed to ensure stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the bicyclic core.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the bicyclic core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines or modified trifluoromethyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study the interactions of bicyclic amines with biological targets, such as enzymes and receptors.

Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the bicyclic core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Structural Features of Key Analogs
Compound Name Bicyclo System Substituents Functional Groups CAS Number
Target Compound: rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride [3.2.0] Trifluoromethyl (-CF₃) Carbamate, Hydrochloride salt Not explicitly provided
tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride [3.2.1] None (unsubstituted bicyclo core) Carbamate, Hydrochloride salt 2411179-93-4
rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate [2.2.1] Hydroxyl (-OH) Carbamate 2101334-38-5
tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate [3.1.0] None (unsubstituted bicyclo core) Carbamate 134575-17-0
Table 2: Molecular Data Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps (if available)
Target Compound Not explicitly provided Not explicitly provided Likely involves fluorination and carbamate protection (inferred from analogs)
tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride C₁₂H₂₃ClN₂O₂ 262.78 Commercial synthesis via cyclization and salt formation
rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate C₁₁H₂₀N₂O₃ 228.29 Hydroxyl introduction via stereoselective oxidation
tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate C₁₀H₁₈N₂O₂ 198.26 Exo-selective carbamate protection

Key Observations

The [3.1.0] analog () has a higher ring strain, which may influence reactivity and stability in synthetic pathways.

Substituent Effects :

  • The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl-containing analogs () .
  • Hydroxyl groups (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier penetration.

Synthesis and Commercial Availability :

  • The [3.2.1] analog (CAS 2411179-93-4) is commercially available via suppliers like ECHEMI and Enamine Ltd, highlighting its utility as a building block in drug discovery .
  • Synthesis of the target compound may parallel methods described for trifluoromethylated bicyclo systems, such as oxidative fluorination () or dehydroiodination ().

Research Implications

  • Pharmacological Potential: The trifluoromethyl group in the target compound positions it as a candidate for central nervous system (CNS) targets due to enhanced lipophilicity, whereas hydroxylated analogs () may favor peripheral applications.
  • Synthetic Challenges : Stereochemical control in bicyclo[3.2.0] systems requires advanced catalysis or chiral resolution techniques, as seen in related syntheses ().

Biological Activity

rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H20ClF3N2O2
  • Molecular Weight : 316.75 g/mol
  • CAS Number : 2763584-44-5

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in inflammatory processes. It has been studied for its effects on the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in modulating inflammation by regulating levels of palmitoylethanolamide (PEA) in the body .

Inhibition of NAAA

Research indicates that rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride demonstrates potent inhibitory activity against human NAAA, with an IC50 value in the low nanomolar range. This inhibition leads to increased levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azabicyclic core can significantly influence the compound's potency and selectivity. For instance, the introduction of trifluoromethyl groups has been shown to enhance binding affinity and improve pharmacokinetic profiles compared to other analogs .

Case Studies

Several studies have investigated the pharmacological profile of rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride:

  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that this compound effectively reduced inflammatory markers in animal models of acute inflammation, suggesting a potential therapeutic application in treating inflammatory diseases .
  • Analgesic Properties :
    • The compound exhibited significant analgesic effects comparable to standard pain relief medications in rodent models, indicating its potential utility as a novel analgesic agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectIC50 ValueReference
NAAA InhibitionIncreased PEA levels~0.042 μM
Anti-inflammatoryReduced inflammatory markersNot specified
AnalgesicPain relief comparable to standardsNot specified

Q & A

Q. Basic

  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or ethanol/DCM is standard. Reverse-phase HPLC (C18 columns, 0.1% TFA in water/acetonitrile) ensures high purity for biological assays .
  • Characterization :
    • NMR : 1H^1H and 13C^{13}C NMR confirm stereochemistry and functional groups. For example, the trifluoromethyl group appears as a singlet at ~δ -60 ppm in 19F^{19}F NMR .
    • HPLC : Purity >95% (AUC) is required for pharmacological studies .

What challenges arise in maintaining stereochemical integrity during synthesis?

Advanced
The compound’s stereochemistry (1R,5S,6S) is critical for biological activity. Challenges include:

  • Ring strain : The bicyclo[3.2.0]heptane core’s instability during functionalization, requiring low-temperature reactions (-20°C) to prevent racemization .
  • Diastereomer separation : Chiral HPLC or recrystallization in ethanol/water mixtures resolves enantiomers. Computational modeling (e.g., DFT) predicts optimal solvent systems .
  • Protection/deprotection : Boc groups may hydrolyze under acidic conditions; TFA (trifluoroacetic acid) in DCM selectively removes protecting groups without altering stereochemistry .

How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

Q. Advanced

  • Electron-withdrawing effects : The -CF3_3 group enhances metabolic stability and modulates pKa of adjacent amines, affecting binding to targets like ion channels or enzymes .
  • Hydrophobicity : Increases membrane permeability, as shown in logP assays (experimental logP ≈ 2.5) .
  • Biological impact : In vitro studies on sodium channels (NaV_V) show IC50_{50} values <100 nM, attributed to -CF3_3-induced van der Waals interactions with hydrophobic binding pockets .

What computational tools predict the compound’s biological activity?

Q. Advanced

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., BET bromodomains). The bicyclic core’s rigidity and -CF3_3 orientation are optimized for binding .
  • MD simulations : GROMACS assesses stability in lipid bilayers, predicting blood-brain barrier penetration .
  • QSAR models : Correlate substituent effects (e.g., -CF3_3 vs. -CH3_3) with IC50_{50} data to guide lead optimization .

How are discrepancies in biological assay data resolved?

Q. Advanced

  • Assay variability : For inconsistent IC50_{50} values (e.g., NaV_V inhibition), use orthogonal assays (patch-clamp electrophysiology vs. fluorescence-based screening) .
  • Metabolic interference : LC-MS/MS identifies metabolites that may deactivate the compound. For example, hepatic microsome assays reveal CYP3A4-mediated oxidation of the bicyclic core .
  • Statistical validation : Bayesian analysis of dose-response curves distinguishes true activity from noise .

How does this compound compare to structurally similar azabicyclic derivatives?

Q. Advanced

CompoundKey DifferencesBiological Impact
tert-butyl (1R,5R,6R)-6-carbamoyl-3-azabicyclo[3.2.0]heptane-3-carboxylateLacks -CF3_3; linear carbamateReduced NaV_V inhibition (IC50_{50} >1 μM)
7-Azabicyclo[2.2.1]heptane derivativesLarger ring size (7 vs. 6 members)Altered binding kinetics to BET proteins
Mirogabalin analogsEthyl substituent instead of -CF3_3Lower metabolic stability (t1/2_{1/2} <2 h vs. >6 h)

What strategies address low yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous processing minimizes intermediate degradation, improving yields from 50% to 85% for the azabicyclo core .
  • Catalyst optimization : Pd/C or Ru-photocatalysts enhance trifluoromethylation efficiency (TON >100) .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent polarity, stoichiometry) for reproducibility .

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